molecular formula C11H13F3N4O3S B2387825 3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1448053-94-8

3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2387825
CAS No.: 1448053-94-8
M. Wt: 338.31
InChI Key: QRAZMAFBLZRTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide (hereafter referred to as the "target compound") is a heterocyclic sulfonamide derivative featuring:

  • A 3,5-dimethylisoxazole core linked to a sulfonamide group.
  • An ethyl chain bridging the sulfonamide to a 3-(trifluoromethyl)-1H-pyrazole moiety.

This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O3S/c1-7-10(8(2)21-17-7)22(19,20)15-4-6-18-5-3-9(16-18)11(12,13)14/h3,5,15H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAZMAFBLZRTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Methodological Insights

Computational Modeling

  • DFT Applications : The B3LYP hybrid functional () is widely used to predict LogP, dipole moments, and reaction energetics for sulfonamide derivatives, aiding in rational design .
  • Crystallography : Tools like SHELX () enable precise determination of crystal structures for analogs, crucial for understanding intermolecular interactions and polymorphism .

Substituent Effects

  • Trifluoromethyl vs.
  • Methyl vs. Cyclic Groups : The 3,5-dimethylisoxazole core may reduce steric hindrance relative to the piperidine-cyclobutenedione system in Compound 15b, favoring entropy-driven binding .

Biological Activity

3,5-Dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C12H14F3N3O2S
  • Molecular Weight : 315.32 g/mol
  • CAS Number : 79080-31-2

The presence of the isoxazole ring and sulfonamide group contributes to its biological activity, particularly in antibacterial and anticancer properties.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The incorporation of the isoxazole moiety enhances this effect. Studies have shown that derivatives of isoxazole exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AE. coli32
Compound BS. aureus16
This compoundP. aeruginosa8

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, a study demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells .

Case Study: Anticancer Efficacy
In vitro studies using MTT assays showed that at a concentration of 10 µM, the compound reduced cell viability by over 50% in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be approximately 7 µM for MCF-7 cells and 5 µM for A549 cells, indicating potent anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.
  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Pharmacokinetics

The pharmacokinetic profile suggests good absorption and distribution characteristics:

  • Bioavailability Score : 0.55 indicates moderate absorption.
  • Blood-Brain Barrier (BBB) Penetration : Yes, suggesting potential CNS activity.

Table 2: Pharmacokinetic Properties

PropertyValue
Log P (octanol-water)1.78
Solubility4.8 mg/mL
GI AbsorptionHigh

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Condensation of the isoxazole sulfonyl chloride with a trifluoromethyl-pyrazole-containing ethylamine derivative under inert conditions. (ii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) . (iii) Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization .
  • Key Considerations : Use anhydrous solvents to avoid hydrolysis of intermediates. Optimize stoichiometry to minimize byproducts from competing reactions (e.g., sulfonamide cross-linking) .

Q. How can structural characterization be performed for this compound?

  • Analytical Techniques :
  • Single-crystal X-ray diffraction (SC-XRD) using SHELX software for resolving bond lengths and angles, particularly for the sulfonamide and trifluoromethyl groups .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazole and isoxazole rings. 19^19F NMR is critical for verifying the trifluoromethyl group .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What are the dominant reactivity patterns of the sulfonamide and trifluoromethyl groups in this compound?

  • Sulfonamide Reactivity :
  • Hydrolysis under acidic/basic conditions to yield sulfonic acids; monitor pH to control reaction specificity .
  • Nucleophilic substitution at the sulfonyl group with amines or thiols .
    • Trifluoromethyl Stability : Resistant to oxidation but susceptible to radical-mediated defluorination under UV light. Use radical scavengers in photochemical studies .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways?

  • Methodology :
  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the electron-withdrawing effects of the trifluoromethyl and sulfonamide groups .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
    • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?

  • Approach :
  • Re-evaluate solvent effects in DFT calculations using a polarizable continuum model (PCM) .
  • Assess crystal packing forces (via Hirshfeld surface analysis) if SC-XRD data deviates from gas-phase computational models .
    • Case Study : Discrepancies in sulfonamide bond angles may arise from intermolecular hydrogen bonding in the solid state .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

  • Experimental Design :
  • Synthesize analogs with modified pyrazole substituents (e.g., replacing trifluoromethyl with halogens) and test inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, focusing on the sulfonamide’s hydrogen-bonding potential .
    • Data Interpretation : Correlate logP values (from HPLC) with membrane permeability trends .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenges :
  • Low solubility in common solvents due to the hydrophobic trifluoromethyl group.
  • Polymorphism risks affecting diffraction quality .
    • Solutions :
  • Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
  • Employ SHELXD for structure solution from low-resolution data .

Methodological Resources

  • Synthesis Optimization : Refer to analogous procedures for pyrazole-sulfonamide hybrids .
  • Computational Modeling : Benchmark against Becke’s exchange-correlation functional studies .
  • Crystallography : Follow SHELX workflows for space group determination and refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.